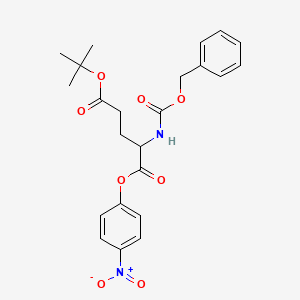![molecular formula C9H7N3O4 B12277934 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, followed by the introduction of the nitro and carboxylic acid groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit certain signaling pathways involved in tumor growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolopyridine ring. The presence of different functional groups can significantly alter their biological activity and chemical properties.
Pyrazolopyridines: These compounds have a similar bicyclic structure but with a pyrazole ring instead of a pyrrole ring.
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
1-methyl-5-nitropyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-11-4-7(9(13)14)6-2-5(12(15)16)3-10-8(6)11/h2-4H,1H3,(H,13,14) |
Clé InChI |
LLYKTDYLLWENFQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1N=CC(=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)

![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)
![4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277880.png)
![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)

![4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B12277887.png)


![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
